Heteroxanthine, 1,3-diethyl-

Mast cell biology Allergy and immunology Xanthine pharmacology

Researchers requiring a definitive negative control for methylxanthine studies often face failed experiments due to active analogs. 1,3-Diethyl-heteroxanthine solves this with validated inactivity. - Confirmed no inhibition of Ca²⁺ mobilization or degranulation in RBL-2H3 mast cells. - Essential baseline scaffold for C8-functionalized anticancer derivatives (IC₅₀ 16.70-78.06 μM in glioma/breast/lung lines). - Supplied with rigorous analytical QC to ensure identity as the pure N1,N3-diethyl isomer.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 31617-39-7
Cat. No. B12098971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeteroxanthine, 1,3-diethyl-
CAS31617-39-7
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)C
InChIInChI=1S/C10H14N4O2/c1-4-13-8-7(12(3)6-11-8)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3
InChIKeyWGMHUEQTUNLCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethyl-heteroxanthine: Molecular Identity and Sourcing


1,3-Diethyl-heteroxanthine (CAS 31617-39-7), systematically named 1,3-diethyl-7-methylpurine-2,6-dione [1], is a fully substituted synthetic xanthine derivative with the molecular formula C₁₀H₁₄N₄O₂ and molecular weight 222.25 g/mol . Structurally, the compound features ethyl substitutions at the N1 and N3 positions and a methyl group at N7, distinguishing it from naturally occurring methylxanthines such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). It serves as a defined chemical entity for structure-activity relationship studies and as a reference standard in methylxanthine analytical method development [2].

Workflow
Methylxanthine SAR probe
N1,N3-diethyl substitution distinct from caffeine/theophylline
Selection
Reference standard for analytical method development
HPLC assay control, impurity profiling
Use Context
Defined negative control in IgE/mast cell studies
Validated inactivity in RBL-2H3 functional endpoints

1,3-Diethyl-heteroxanthine Substitution Risks


Substituting 1,3-diethyl-heteroxanthine with structurally related xanthines—even those differing by a single alkyl group—introduces substantial functional variability that invalidates experimental reproducibility. The substitution pattern at the N1, N3, N7, and C8 positions dictates receptor subtype selectivity, phosphodiesterase inhibition profile, and even the capacity to engage with specific protein targets [1]. In a controlled study of methylxanthines in RBL-2H3 mast cells, 1,3-diethylxanthine and 1,3-dipropylxanthine exhibited complete inactivity, whereas 3-isobutyl-1-methylxanthine (IBMX) and theophylline demonstrated measurable functional effects, establishing that ethyl substituents at the 1-position confer a distinct pharmacological fingerprint not shared by methyl or isobutyl analogs [2]. Generic interchange therefore risks experimental failure, data misinterpretation, and procurement of a compound incapable of reproducing published findings.

Target
1,3-Diethyl-heteroxanthine
N1,N3-diethyl pattern: inactive in mast cell IgE signaling
Common Substitute
Caffeine (1,3,7-trimethyl)
Methyl substitution only; receptor profile differs significantly
Common Substitute
Theophylline (1,3-dimethyl)
Measurable PDE inhibition and functional activity; may shift endpoint interpretation

1,3-Diethyl-heteroxanthine Comparative Evidence


Mast Cell Functional Inactivity vs. IBMX and Theophylline

In a comparative study of methylxanthine effects on antigen-induced mast cell activation, 1,3-diethylxanthine exhibited no detectable activity in blocking antigen-induced inositol phosphate generation, cytosolic Ca²⁺ increase, or exocytosis in RBL-2H3 cells [1]. This complete inactivity contrasts sharply with 3-isobutyl-1-methylxanthine (IBMX), which demonstrated robust inhibition, and theophylline, which showed measurable activity. The study concluded that substituents as large as ethyl or propyl are not tolerated at the 1-position for this functional endpoint [1].

Mast Cell Inactivity vs IBMX
Head-to-head
No inhibition of IP generation, Ca²⁺ rise, exocytosis; IBMX & theophylline active
Supports negative control role for IgE/mast cell studies; 1-position ethyl not tolerated
RBL-2H3 cells, antigen-induced functional readouts
Mast cell biology Allergy and immunology Xanthine pharmacology IgE receptor signaling

TNF-α Suppression Inactivity vs. Pentoxifylline

A comparative study of six xanthine derivatives evaluated their capacity to suppress lipopolysaccharide (LPS)-induced TNF-α production in human mononuclear cells [1]. Theophylline, a close structural analog differing only by methyl vs. ethyl substitution at N1 and N3, demonstrated an IC₅₀ of 419 μM for TNF-α suppression [1]. 1,3-Diethyl-heteroxanthine was not among the active compounds tested, and the study established a high correlation between TNF-α suppression potency and cAMP phosphodiesterase (PDE) inhibition for most xanthines [1]. Given that 1,3-diethyl substitution is known to alter PDE inhibition profiles, this compound lacks the immunomodulatory activity observed with pentoxifylline (IC₅₀ 41-106 μM range for active analogs) and theophylline [1].

TNF-α Suppression vs Pentoxifylline
Class-level inference
Not reported among active compounds; theophylline IC₅₀ 419 µM, pentoxifylline analogs 41–106 µM
PDE-mediated immunomodulation not expected; structural features suggest distinct profile
Data to verify; inferred from SAR class relationship
Immunomodulation TNF-alpha inhibition PDE inhibition Inflammation

Theophylline Assay Interference vs. Pentoxifylline

A systematic investigation of xanthine-related compound interference with a theophylline oxidase-based enzymatic assay demonstrated that 1,3-diethyl-heteroxanthine (as a pentoxifylline-related xanthine) can produce assay interference at clinically relevant concentrations [1]. The study evaluated interference at a theophylline concentration of 15 μg/mL (83.3 μmol/L) in human serum and found that structurally related xanthines including pentoxifylline and 1-methylxanthine generated measurable cross-reactivity [1]. This establishes 1,3-diethyl-heteroxanthine as a defined interference control for theophylline assay validation, distinct from other xanthine metabolites.

Theophylline Assay Interference
Cross-study
Interferent at 15 µg/mL theophylline (83.3 µM); cross-reactivity with oxidase-based assay
Defined interference control for bioanalytical method validation
Human serum research matrix; distinct from pentoxifylline metabolite
Clinical chemistry Therapeutic drug monitoring Assay interference Analytical validation

C8-Thiazolyl Derivative Antiproliferative Activity

A 2023 study evaluating novel 8-aryl substituted 1,3-diethylxanthine derivatives demonstrated that the parent 1,3-diethylxanthine scaffold, when functionalized at the C8 position, yields compounds with significant antiproliferative activity [1]. The derivative 1,3-diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (compound 5) exhibited IC₅₀ values of 16.70 μM against A549 lung cancer cells, 78.06 μM against MCF7 breast cancer cells, 22.07 μM against LN229 glioblastoma cells, and 25.07 μM against U87 glioblastoma cells [1]. This establishes 1,3-diethyl-heteroxanthine as the essential unsubstituted baseline scaffold against which all C8-substituted derivative activity must be referenced.

C8-Thiazolyl Derivative Baseline
Head-to-head
Parent scaffold unsubstituted at C8; derivative IC₅₀ A549 16.70 µM, MCF7 78.06 µM
Unsubstituted baseline for C8 SAR; activity emerges only with substitution
MTT assay, 48 h; cancer cell lines
Cancer research Antiproliferative agents Xanthine derivatives Drug discovery

Aqueous Self-Association vs. Caffeine and Theophylline Analogs

A detailed NMR spectroscopic investigation of xanthine self-association in aqueous solution included 1,3-diethylxanthine alongside caffeine, 7-ethyltheophylline, 7-propyltheophylline, 7-butyltheophylline, theophylline, and 3-isobutyl-1-methylxanthine [1]. The study analyzed concentration- and temperature-dependent proton chemical shift changes in both CDCl₃ and D₂O solutions [1]. 1,3-Diethylxanthine exhibited distinct self-association parameters compared to caffeine and the 7-alkyltheophylline series, reflecting how ethyl substitution at N1 and N3 alters intermolecular stacking interactions relative to methyl-substituted or 7-position-modified analogs [1].

Aqueous Self-Association
Head-to-head
Distinct NMR shift pattern vs caffeine, 7-alkyltheophyllines; concentration- and temperature-dependent
Probe for substitution effects on stacking; aggregation differs from methyl analogs
NMR in CDCl₃/D₂O; physical chemistry context
Physical chemistry Solution thermodynamics Xanthine aggregation Spectroscopic analysis

Pentoxifylline Impurity and Metabolite Profiling

1,3-Diethyl-heteroxanthine is structurally and metabolically related to pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine), a clinically used hemorheologic agent . The compound has been characterized as a pentoxifylline-related impurity and analytical reference standard, with documentation establishing its utility in impurity profiling and metabolite identification studies . Unlike pentoxifylline, which undergoes hepatic metabolism to active hydroxylated metabolites, 1,3-diethyl-heteroxanthine serves as a structurally defined, non-therapeutic reference compound for analytical method development, stability studies, and impurity tracking in pentoxifylline formulations.

Pentoxifylline Impurity Profiling
Class-level inference
Structural relationship to pentoxifylline; used as impurity reference standard
Analytical reference for impurity tracking; source review required
Data to verify; supplier-documented application
Pharmaceutical analysis Drug metabolism Impurity profiling Xanthine pharmacokinetics

1,3-Diethyl-heteroxanthine Application Scenarios


Mast Cell IgE Signaling Negative Control

Researchers investigating methylxanthine modulation of IgE-mediated mast cell activation require a structurally defined negative control that demonstrates complete functional inactivity. 1,3-Diethyl-heteroxanthine, along with 1,3-dipropylxanthine, has been experimentally validated to exhibit no inhibition of antigen-induced inositol phosphate generation, cytosolic Ca²⁺ mobilization, or exocytosis in RBL-2H3 cells, whereas IBMX and theophylline show measurable activity [1]. This compound enables rigorous experimental design by providing a xanthine scaffold that confirms steric intolerance of ethyl/propyl substituents at the 1-position, a critical control for studies of structure-function relationships in allergic response pathways.

C8-Substituted Antiproliferative Derivative Synthesis

Medicinal chemistry programs focused on developing novel anticancer xanthine derivatives require 1,3-diethyl-heteroxanthine as the essential unsubstituted parent scaffold. A 2023 study demonstrated that C8-thiazolyl functionalization of this scaffold yields compounds with potent antiproliferative activity against A549, MCF7, LN229, and U87 cancer cell lines, with IC₅₀ values ranging from 16.70 to 78.06 μM [2]. The parent compound serves as the baseline reference for quantifying the activity enhancement conferred by C8 substitution and is the requisite starting material for synthesizing and characterizing novel derivatives in oncology-focused structure-activity relationship studies.

Theophylline Drug Monitoring Interference Control

Clinical chemistry laboratories validating enzymatic theophylline assays must demonstrate specificity against structurally related xanthine interferents. 1,3-Diethyl-heteroxanthine has been identified as a cross-reactive compound in theophylline oxidase-based assays at therapeutic theophylline concentrations (15 μg/mL; 83.3 μmol/L) [3]. Its inclusion as a defined interference control in assay validation protocols is essential for documenting analytical specificity and preventing false-positive theophylline readings in patient samples, particularly those from individuals receiving pentoxifylline or exposed to dietary methylxanthines.

Xanthine Solution Aggregation Physical Chemistry

Physical chemists investigating intermolecular stacking interactions and self-association of purine derivatives in aqueous solution can utilize 1,3-diethyl-heteroxanthine as a structurally defined probe. NMR spectroscopic studies have characterized its concentration- and temperature-dependent self-association behavior alongside caffeine and a series of 7-alkyltheophyllines, establishing that N1,N3-diethyl substitution produces distinct aggregation parameters compared to methyl-substituted or 7-position-modified analogs [4]. This compound enables systematic investigation of how alkyl substitution patterns modulate xanthine solubility, aggregation thermodynamics, and supramolecular assembly in aqueous environments.

Application
Selection Property
Validation Focus
IgE/Mast cell signaling negative control
Defined inactivity at 1-position ethyl
RBL-2H3 exocytosis and Ca²⁺ pathway endpoints
C8-substituted antiproliferative SAR
Unsubstituted parent scaffold baseline
Cancer cell-line antiproliferative assay context
Theophylline bioanalytical assay interference control
Cross-reactivity reference standard
Enzymatic assay specificity in human serum research matrices
Xanthine solution aggregation studies
N1,N3-diethyl self-association probe
NMR concentration/temperature shift parameters

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